5,5-Dimethylhexanoic acid

CAS No.: 24499-80-7

Cat. No.: VC2007521

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24499-80-7 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 5,5-dimethylhexanoic acid |

| Standard InChI | InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) |

| Standard InChI Key | VBHRLSQLJDHSCO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CCCC(=O)O |

| Canonical SMILES | CC(C)(C)CCCC(=O)O |

Introduction

Physical and Chemical Properties

5,5-Dimethylhexanoic acid (CAS: 24499-80-7) is an organic compound with the molecular formula C8H16O2. It belongs to the class of branched fatty acids and is also known by several synonyms including neo-octanoic acid, 5,5-dimethylcapronsaeure, and hexanoic acid, 5,5-dimethyl .

Basic Physical Properties

The compound exhibits specific physical characteristics that determine its behavior in various chemical and biological systems. These properties are summarized in Table 1.

Table 1: Physical Properties of 5,5-Dimethylhexanoic Acid

| Property | Value |

|---|---|

| Molecular Weight | 144.21100 g/mol |

| Density | 0.928 g/cm³ |

| Boiling Point | 227.7°C at 760 mmHg |

| Flash Point | 102.5°C |

| Melting Point | 35-36°C |

| Vapor Pressure | 0.0275 mmHg at 25°C |

| Index of Refraction | 1.436 |

| LogP | 2.28740 |

| Exact Mass | 144.11500 |

These properties indicate that 5,5-dimethylhexanoic acid is a moderately lipophilic compound with a relatively high boiling point characteristic of medium-chain carboxylic acids .

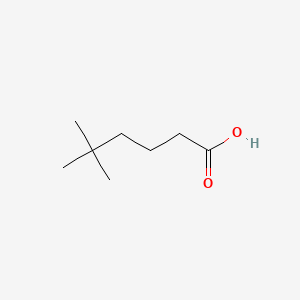

Structural Characteristics

The molecular structure of 5,5-dimethylhexanoic acid features a linear hexanoic acid backbone with two methyl substituents at the fifth carbon position. This branching pattern contributes to its unique chemical reactivity and physical properties.

Table 2: Structural Identifiers of 5,5-Dimethylhexanoic Acid

| Identifier | Value |

|---|---|

| IUPAC Name | 5,5-dimethylhexanoic acid |

| InChI | InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) |

| InChI Key | VBHRLSQLJDHSCO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CCCC(=O)O |

Synthesis Methods

Several methods have been developed for the synthesis of 5,5-dimethylhexanoic acid, with approaches varying based on starting materials and reaction conditions.

Oxidative Cleavage of Isophorone

One established method for synthesizing 5,5-dimethylhexanoic acid involves the oxidative cleavage of isophorone, an α,β-unsaturated ketone. This process results in the loss of the alpha carbon atom to produce 5-keto-3,3-dimethylhexanoic acid, which can be further processed .

The reaction sequence typically involves:

-

Introduction of ozone to a chilled mixture of isophorone, hydrogen peroxide, sodium hydroxide, and methylene chloride

-

Continued ozone introduction until isophorone is no longer detectable by gas chromatography

-

Additional stirring followed by separation and acidification of the aqueous phase

-

Recovery of 5-keto-3,3-dimethylhexanoic acid with yields of approximately 76%

This method demonstrates efficient atom economy and utilizes readily available starting materials, making it suitable for both laboratory and industrial-scale synthesis.

Green Synthesis from Biomass

Recent research has focused on developing more sustainable synthesis routes for neo acids, including 5,5-dimethylhexanoic acid, from biomass-derived monomers. These approaches typically involve C-C coupling through hydroxyalkylation/alkylation (HAA), followed by ring-opening of furans through hydrodeoxygenation (HDO) .

The process generally includes:

-

Effective C-C coupling over acid catalysts

-

Catalyst screening and multi-parameter optimization using machine learning

-

Selective furan ring opening to yield the desired neo acid

This green synthesis approach represents an environmentally friendly alternative to traditional petroleum-based methods, potentially reducing the carbon footprint associated with 5,5-dimethylhexanoic acid production .

Analytical Methods

Several analytical techniques have been developed for the detection, quantification, and characterization of 5,5-dimethylhexanoic acid in various matrices.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) represents one of the most common analytical methods for 5,5-dimethylhexanoic acid. A reverse-phase HPLC method has been established with the following parameters:

Table 3: HPLC Method for 5,5-Dimethylhexanoic Acid Analysis

| Parameter | Specification |

|---|---|

| Column Type | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, water, and phosphoric acid mixture |

| MS Compatibility | Replaceable with formic acid for MS applications |

| Particle Size | 3 μm for fast UPLC applications |

| Scalability | Suitable for preparative separation |

| Applications | Pharmacokinetics, impurity isolation |

This analytical method offers simple conditions for analysis while maintaining high sensitivity and reproducibility . The method can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid in the mobile phase.

Collision Cross Section Prediction

For mass spectrometry applications, predicted collision cross-section (CCS) values have been calculated for various adducts of 5,5-dimethylhexanoic acid. These values are particularly useful for ion mobility spectrometry coupled with mass spectrometry (IMS-MS).

Table 4: Predicted Collision Cross Section Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 145.12232 | 133.1 |

| [M+Na]+ | 167.10426 | 142.3 |

| [M+NH4]+ | 162.14886 | 140.2 |

| [M+K]+ | 183.07820 | 138.2 |

| [M-H]- | 143.10776 | 131.1 |

| [M+Na-2H]- | 165.08971 | 135.7 |

| [M]+ | 144.11449 | 133.6 |

| [M]- | 144.11559 | 133.6 |

These predicted CCS values enhance the specificity of detection in complex matrices and improve the accuracy of compound identification in analytical applications .

Applications and Research

5,5-Dimethylhexanoic acid has found applications across several scientific and industrial domains, with ongoing research expanding its potential uses.

Chemical Synthesis

In organic synthesis, 5,5-dimethylhexanoic acid serves as a valuable precursor for the production of various compounds:

-

Synthesis of esters and other organic derivatives

-

Precursor for the production of specialized polymers

-

Building block for pharmaceutical intermediates

-

Starting material for the preparation of surfactants and lubricants

The unique branching pattern of this compound makes it particularly useful for introducing steric hindrance in target molecules, influencing their physical properties and reactivity.

Biochemical Research

In biochemical studies, 5,5-dimethylhexanoic acid and its derivatives have been used to investigate metabolic pathways, particularly those involving fatty acid metabolism. Its structural similarity to natural fatty acids, combined with its distinct branching pattern, provides valuable insights into enzyme substrate specificity and metabolic processing.

The related compound 3-amino-5,5-dimethylhexanoic acid has been studied for its effects on carnitine acyltransferases, enzymes involved in fatty acid transport and metabolism. These studies have revealed potential applications in the treatment of metabolic disorders such as diabetes and heart disease .

Comparison with Related Compounds

5,5-Dimethylhexanoic acid belongs to a family of branched carboxylic acids, each with distinct properties and applications. Comparing this compound with structurally related molecules provides insight into the influence of structural variations on chemical and biological properties.

Table 5: Comparison with Related Compounds

| Compound | Structural Difference | Notable Characteristics |

|---|---|---|

| Hexanoic acid | Lacks methyl groups at C-5 | Lower boiling point, different metabolic pathway |

| 3,5-Dimethylhexanoic acid | Methyl groups at C-3 and C-5 | Different steric properties, altered reactivity |

| 3-Hydroxy-5,5-dimethylhexanoic acid | Hydroxyl group at C-3 | Increased hydrophilicity, potential for additional derivatization |

| 3-Amino-5,5-dimethylhexanoic acid | Amino group at C-3 | Inhibits carnitine acyltransferases, biological activity in fatty acid metabolism |

The unique positioning of the two methyl groups at the fifth carbon position in 5,5-dimethylhexanoic acid creates distinct steric effects that influence its physical properties, chemical reactivity, and interactions with biological systems .

| Hazard Category | Statement | Percentage of Notifications |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | 66.7% |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 33.3% |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 66.7% |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | 66.7% |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 33.3% |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | 33.3% |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation | 66.7% |

These hazard classifications necessitate appropriate safety precautions during handling, including the use of personal protective equipment, adequate ventilation, and proper disposal protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume